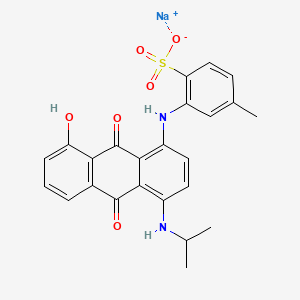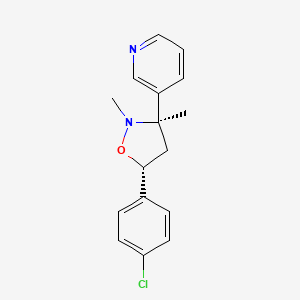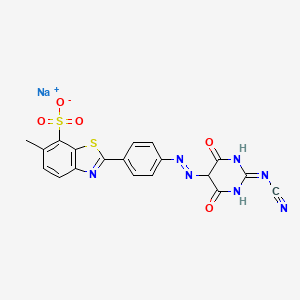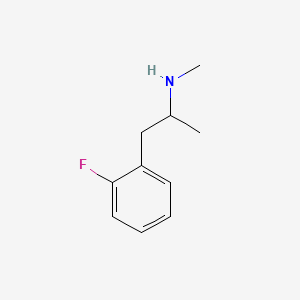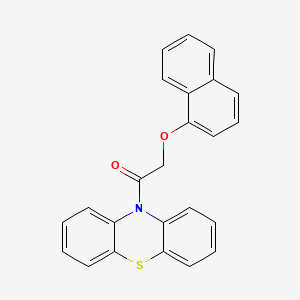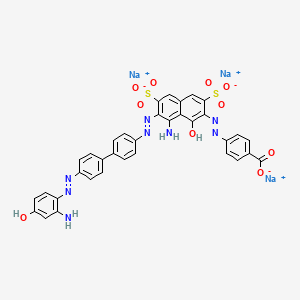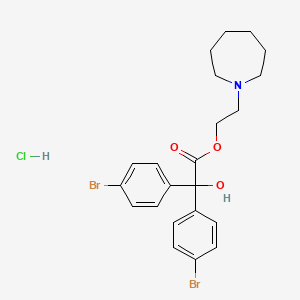
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and two ethyl groups attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The chlorophenyl group enhances the compound’s binding affinity to its targets, while the ethyl groups contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-
- 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-2,4-dihydro-
Uniqueness
Compared to similar compounds, 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- is unique due to the presence of two ethyl groups, which enhance its chemical stability and solubility
Eigenschaften
CAS-Nummer |
116114-15-9 |
|---|---|
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2,4-diethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-3-15-11(14-16(4-2)12(15)17)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GLXNKHITAMTKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN(C1=O)CC)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





